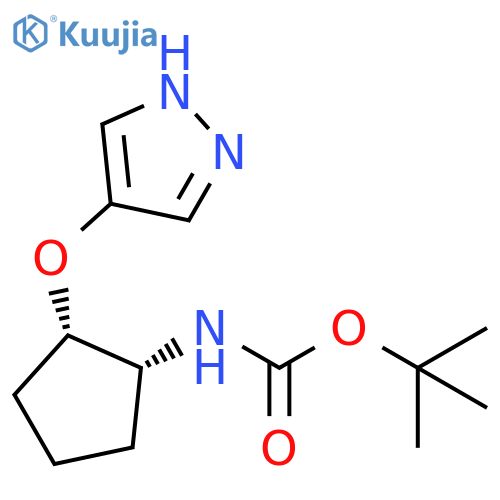

Cas no 2219407-38-0 (rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis)

rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis 化学的及び物理的性質

名前と識別子

-

- rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis

- rac-tert-butyl n-[(1r,2s)-2-(1h-pyrazol-4-yloxy)cyclopentyl]carbamate

- Carbamic acid, N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-, 1,1-dimethylethyl ester, rel-

- 2219407-38-0

- Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate

- EN300-1272726

-

- インチ: 1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10-5-4-6-11(10)18-9-7-14-15-8-9/h7-8,10-11H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t10-,11+/m1/s1

- InChIKey: UJIDUNVKJOBTHA-MNOVXSKESA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N[C@@H]1CCC[C@@H]1OC1=CNN=C1

計算された属性

- せいみつぶんしりょう: 267.15829154g/mol

- どういたいしつりょう: 267.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3(Predicted)

- ふってん: 449.3±38.0 °C(Predicted)

- 酸性度係数(pKa): 11.80±0.40(Predicted)

rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1272726-1.0g |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Aaron | AR01JOM4-100mg |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95% | 100mg |

$672.00 | 2025-02-11 | |

| Aaron | AR01JOM4-2.5g |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95% | 2.5g |

$3683.00 | 2023-12-14 | |

| Enamine | EN300-1272726-100mg |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95.0% | 100mg |

$470.0 | 2023-10-02 | |

| A2B Chem LLC | AZ96880-250mg |

rac-tert-butyl n-[(1r,2s)-2-(1h-pyrazol-4-yloxy)cyclopentyl]carbamate |

2219407-38-0 | 95% | 250mg |

$743.00 | 2024-04-20 | |

| Aaron | AR01JOM4-500mg |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95% | 500mg |

$1480.00 | 2025-02-11 | |

| A2B Chem LLC | AZ96880-2.5g |

rac-tert-butyl n-[(1r,2s)-2-(1h-pyrazol-4-yloxy)cyclopentyl]carbamate |

2219407-38-0 | 95% | 2.5g |

$2835.00 | 2024-04-20 | |

| Enamine | EN300-1272726-10000mg |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95.0% | 10000mg |

$5837.0 | 2023-10-02 | |

| Aaron | AR01JOM4-5g |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95% | 5g |

$5436.00 | 2023-12-14 | |

| Aaron | AR01JOM4-10g |

rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate, cis |

2219407-38-0 | 95% | 10g |

$8051.00 | 2023-12-14 |

rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cisに関する追加情報

Rac-Tert-Butyl N-(1R,2S)-2-(1H-Pyrazol-4-Yloxy)Cyclopentylcarbamate, Cis: A Comprehensive Overview

The compound rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis (CAS No. 2219407-38-0) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in drug development due to their versatile functional groups and ability to form stable bonds with biological molecules. The structure of this compound is characterized by a tert-butyl group attached to a cyclopentane ring, which is further substituted with a pyrazole moiety. The stereochemistry of the molecule is defined by the (1R,2S) configuration, which plays a crucial role in its pharmacokinetic properties.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. Pyrazole rings are known for their ability to act as hydrogen bond donors and acceptors, making them ideal for interactions with biological targets such as enzymes and receptors. In the case of rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis, the pyrazole group contributes to the molecule's stability and bioavailability. Researchers have demonstrated that this compound exhibits promising activity in preclinical models, particularly in its ability to modulate enzyme activity and influence cellular signaling pathways.

The synthesis of rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis involves a multi-step process that requires precise control over stereochemistry. Key steps include the formation of the cyclopentane ring through cyclization reactions and the subsequent introduction of the pyrazole group via nucleophilic substitution. The use of chiral catalysts has been instrumental in achieving the desired enantiomeric excess during the synthesis process. This compound has been synthesized using both traditional organic chemistry methods and modern catalytic techniques, reflecting its importance in academic and industrial research.

In terms of applications, rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis has shown potential in several therapeutic areas. For instance, studies have indicated that this compound may act as an inhibitor of certain kinases involved in cancer progression. Additionally, its ability to modulate ion channels suggests potential applications in neurodegenerative diseases. The tert-butyl group contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and reach intracellular targets.

The stereochemistry of this compound is a critical factor in determining its pharmacokinetic profile. The (1R,2S) configuration ensures optimal binding to target proteins while minimizing off-target effects. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with high accuracy. Molecular docking studies have revealed that the pyrazole group interacts favorably with key residues in the active site of target enzymes, reinforcing its therapeutic potential.

In conclusion, rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis (CAS No. 2219407-38-0) represents a significant advancement in the field of medicinal chemistry. Its unique structure and stereochemistry make it a valuable tool for drug discovery and development. With ongoing research into its pharmacological properties and therapeutic applications, this compound holds promise for addressing unmet medical needs across various disease areas.

2219407-38-0 (rac-tert-butyl N-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentylcarbamate, cis) 関連製品

- 1157722-93-4(3-(4-bromo-2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine)

- 1805388-09-3(5-(Aminomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)

- 168619-21-4(Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate)

- 1823275-22-4(tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate)

- 1556371-01-7(N-(3-bromo-4-chlorophenyl)methylcyclopentanamine)

- 392241-15-5(3,5-dimethyl-N-5-(3-methylphenyl)-1,3,4-thiadiazol-2-ylbenzamide)

- 17282-04-1(2-chloro-3-fluoro-pyridine)

- 1366505-62-5((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)

- 912896-10-7(1-(2-methylpropyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)

- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)